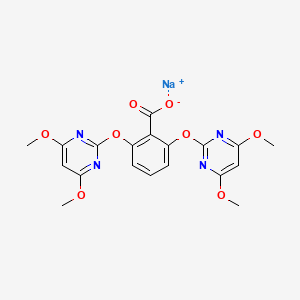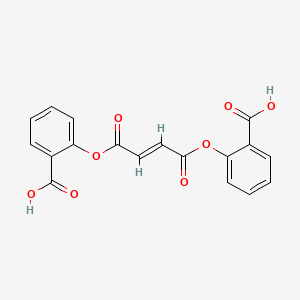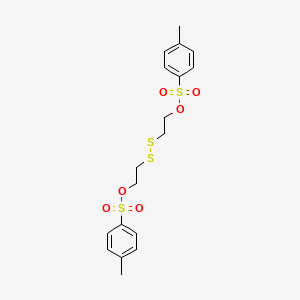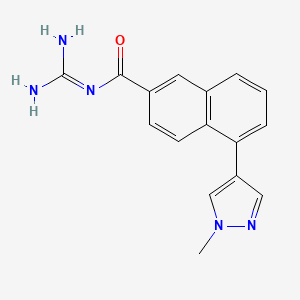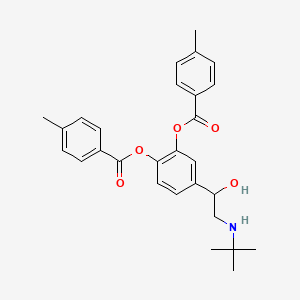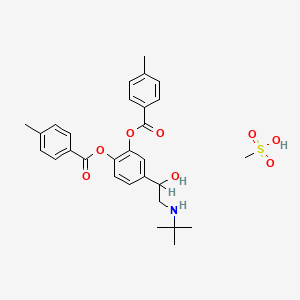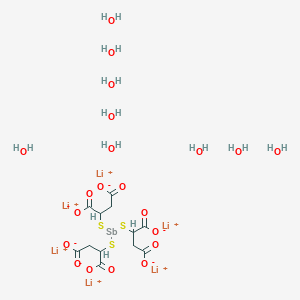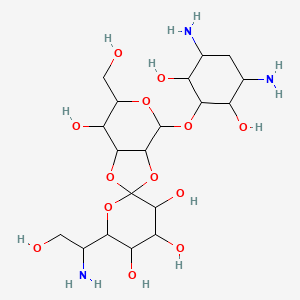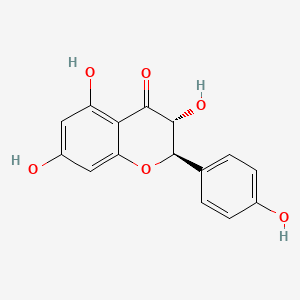
アロマデンドリン
概要
説明
ジヒドロケンペフェロールは、アロマデンドリンとしても知られており、さまざまな果物、野菜、植物に含まれる天然のフラバノンです。これは、受動拡散と細胞膜を介した促進された分散によって吸収される親水性化合物です。 ジヒドロケンペフェロールは、抗癌、抗高血糖、抗炎症、神経保護効果を含む複数の生物学的特性で知られています .
科学的研究の応用
Dihydrokaempferol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and related compounds.
Biology: Dihydrokaempferol is studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antihyperglycaemic, anti-inflammatory, and neuroprotective properties.
作用機序
ジヒドロケンペフェロールは、さまざまな分子標的と経路を通じて効果を発揮します。酸化ストレス、炎症、アポトーシスを調節することが知られています。たとえば、ジヒドロケンペフェロールは、プロ炎症性サイトカインと酵素の発現を阻害することが示されており、炎症を軽減しています。 特定のシグナル伝達経路を活性化することにより、癌細胞のアポトーシスも誘導します .
類似化合物:
- ケンペフェロール
- ケルセチン
- ミリセチン
比較: ジヒドロケンペフェロールは、その特定の生物学的活性と吸収特性のために、フラボノイドの中でユニークです。ケンペフェロールやケルセチンとは異なり、ジヒドロケンペフェロールはより親水性が高く、受動拡散による吸収が向上します。 さらに、ジヒドロケンペフェロールは、他の類似化合物ではそれほど顕著ではない、ユニークな神経保護効果を示すことが示されています .
生化学分析
Biochemical Properties
Aromadendrin interacts with various enzymes and proteins. The enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce aromadendrin . This interaction plays a crucial role in the biochemical reactions involving aromadendrin.
Cellular Effects
Aromadendrin has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cytotoxicity in neuroblastoma and insulinoma cells . Aromadendrin-treated cell samples enabled the rescue of cells from both Aβ- and hIAPP-induced toxicity by increasing cell viability .
Molecular Mechanism
Aromadendrin exerts its effects at the molecular level through various mechanisms. It has been reported to accelerate amyloid aggregation/fibrillization, thus reducing neuroblastoma/insulinoma toxicity of both Aβ 42 (associated with Alzheimer’s disease) and hIAPP 37 (associated with Type II diabetes) .
Temporal Effects in Laboratory Settings
In laboratory settings, aromadendrin has been observed to cause significant acceleration in Aβ 42 fibrillization and hIAPP fibrillization . This effect was observed over time, indicating the product’s stability and long-term effects on cellular function.
Metabolic Pathways
Aromadendrin is involved in the metabolic pathway where the enzyme dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce aromadendrin .
準備方法
合成経路および反応条件: ジヒドロケンペフェロールは、さまざまな方法によって合成できます。一般的な合成経路の1つは、フェニルアラニンアンモニアリアーゼ、シンナミン酸4-ヒドロキシラーゼ、および4-クマリン酸リガーゼを介して、フェニルアラニンをp-クマリルCoAに変換することです。 続いて、ナリンゲニンが形成され、フラバノン3β-ヒドロキシラーゼとフラボノールシンターゼを使用してジヒドロケンペフェロールに変換されます .
工業生産方法: ジヒドロケンペフェロールの工業生産には、しばしば微生物合成が関与します。たとえば、ジヒドロケンペフェロールの生合成経路は、グルコースからデノボで化合物を生産できるサッカロミセス・セレビシエで構築されています。 この方法は、その効率とスケーラビリティのために有利です .
化学反応の分析
反応の種類: ジヒドロケンペフェロールは、酸化、還元、置換などのさまざまな化学反応を受けます。これらの反応は、化合物を修飾してその生物学的活性を高めたり、特定の特性を持つ誘導体を生成したりするために不可欠です。
一般的な試薬と条件: ジヒドロケンペフェロールを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は、通常、最適な収量を確保するために、制御された温度とpHレベルを伴います。
主な生成物: これらの反応から生成される主な生成物には、生物学的活性が強化されたり、薬物動態特性が改善されたりする可能性のある、ジヒドロケンペフェロールのさまざまな誘導体が含まれます .
科学研究の応用
ジヒドロケンペフェロールは、幅広い科学研究の応用を持っています。
化学: 他のフラボノイドおよび関連化合物を合成するための前駆体として使用されます。
生物学: ジヒドロケンペフェロールは、植物代謝における役割と、さまざまな生物学的経路への影響について研究されています。
医学: この化合物は、抗癌、抗高血糖、抗炎症、神経保護効果を含む、潜在的な治療効果について調査されています。
業界: ジヒドロケンペフェロールは、その健康増進特性のため、ニュートラシューティカルや機能性食品の開発に使用されています.
類似化合物との比較
- Kaempferol
- Quercetin
- Myricetin
Comparison: Dihydrokaempferol is unique among flavonoids due to its specific biological activities and absorption properties. Unlike kaempferol and quercetin, dihydrokaempferol is more hydrophilic, which enhances its absorption through passive diffusion. Additionally, dihydrokaempferol has been shown to possess unique neuroprotective effects that are not as prominent in other similar compounds .
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQINQHPQKXNL-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075411 | |
| Record name | Dihydrokaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aromadendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
638.00 to 639.00 °C. @ 760.00 mm Hg | |
| Record name | Aromadendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-20-6 | |
| Record name | Dihydrokaempferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aromadedrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrokaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AROMADENDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4640575 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aromadendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 249 °C | |
| Record name | Aromadendrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



